N-氨基罗丹宁

描述

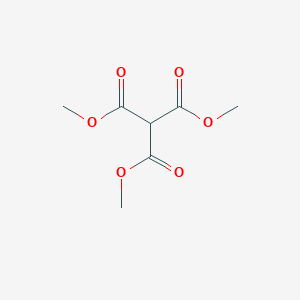

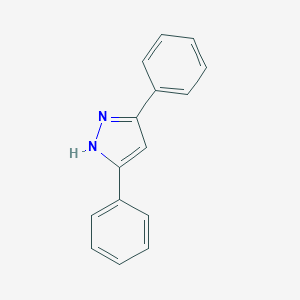

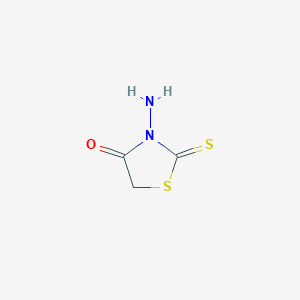

N-Aminorhodanine is a chemical compound with the molecular formula C3H4N2OS2 . It is used for research and development purposes .

Synthesis Analysis

N-Aminorhodanine has been synthesized in various studies. For instance, one study carried out a one-pot multi-component reaction by simultaneously introducing aminorhodanine, isatin, and an aromatic aldehyde in ethanol in the presence of AcOEt .Molecular Structure Analysis

N-Aminorhodanine contains a total of 12 bonds; 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine . The geometry of the rhodanine ring has been established with confidence .Chemical Reactions Analysis

N-Aminorhodanine has been involved in various chemical reactions. For example, it has been used in reactions with aldehydes under classical heating or by using Al2O3 under microwave irradiation in a solventless system .Physical And Chemical Properties Analysis

N-Aminorhodanine has a molar mass of 148.207 and a density of 1.71g/cm3 . It has a melting point of 92-99℃ . The physical properties of a compound like N-Aminorhodanine, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .科学研究应用

Antifungal and Antimycobacterial Agents

3-Aminorhodanine derivatives have been studied as potential antifungal and antimycobacterial agents . The biological effects of various rhodanine derivatives have been reviewed, and their influence on some photosynthetic processes has also been studied .

Synthesis of Phosphorus Ylides

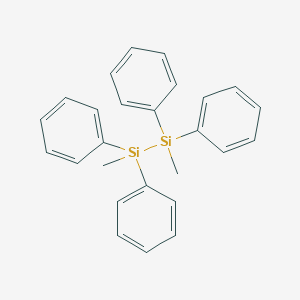

Stable crystalline phosphorus ylides can be obtained in excellent yields from the 1:1:1 addition reaction between triphenylphosphine, dimethyl acetylenedicarboxylate (DMAD), and N-aminorhodanine derivatives . These phosphorus ylides undergo a smooth intramolecular Wittig reaction in boiling dioxane to produce isoindole rings in excellent yields .

Synthesis of Reactive Dyes

N-Aminorhodanine has been used in the synthesis of reactive dyes . These dyes are based on derivatives of Aminorodanine as a chromoforic group .

Synthesis of Unsymmetrical Thioureas

3-Aminorhodanine condenses readily with isothiocyanates to form unsymmetrical thioureas of the rhodanine series .

EGFR-Targeting Therapies

3-Aminorhodanine derivatives have been used in the development of EGFR-targeting therapies . Targeting EGFR has become an attractive subject of research in fields such as antitumor research and the most important strategy for cancer treatment, in particular, in the treatment of non-small-cell lung malignancies .

Synthesis of Pyrazolo [1, 5-c] Thiazole Derivatives

The reaction of dimethyl acetylenedicarboxylate (DMAD) with N-aminorhodanine derivatives in the presence of triphenylphosphine has been carried out, leading to the synthesis of pyrazolo [1, 5-c] thiazole derivatives .

安全和危害

N-Aminorhodanine is classified as acutely toxic, both orally (Category 2, H300) and dermally (Category 2, H310) . It is fatal if swallowed or in contact with skin . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

N-Aminorhodanine, also known as 3-Aminorhodanine, has been found to interact with PIM1 and CLK1 kinases . These kinases play crucial roles in various cellular processes, including cell cycle progression, transcription, and signal transduction.

Mode of Action

N-Aminorhodanine interacts with its targets through a process of condensation with aldehydes . This interaction results in the formation of either 5-[(aryl)alkylidene]-substituted products or Schiff bases, or derivatives substituted at both the 3-amino group and the 5-methylene group . The specific mode of action depends on the reaction conditions .

Biochemical Pathways

It is known that pim1 and clk1 kinases, the targets of n-aminorhodanine, are involved in multiple signaling pathways related to cell cycle progression, transcription, and signal transduction . Therefore, it can be inferred that N-Aminorhodanine may influence these pathways through its interaction with PIM1 and CLK1 kinases.

Pharmacokinetics

The molecular weight of n-aminorhodanine is 14821 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

It has been suggested that n-aminorhodanine exhibits cytotoxic effects on a549 lung cancer cells . This suggests that N-Aminorhodanine may have potential applications in cancer treatment.

Action Environment

It is known that n-aminorhodanine is a yellow to red solid with a relatively high solubility . It has a lower solubility in water but is more soluble in organic solvents . This compound is relatively stable in air and light , which suggests that it may have good stability under various environmental conditions.

属性

IUPAC Name |

3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUHLDYMKTVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061691 | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Aminorhodanine | |

CAS RN |

1438-16-0 | |

| Record name | 3-Aminorhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminorhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminorhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminorhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE5X2C0RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-aminorhodanine?

A1: The molecular formula of 3-aminorhodanine is C3H4N2OS2, and its molecular weight is 132.19 g/mol. []

Q2: What are the key spectroscopic features of 3-aminorhodanine?

A2: Spectroscopic studies, including Raman and infrared spectroscopy, have been instrumental in characterizing 3-aminorhodanine. Key features include:

- N-H Vibrations: Deuteriation studies distinguish N-H vibrations, confirming the presence of the amine group. [, ]

- Amide and Thioamide Modes: Specific bands are assigned to the amide I, II, and thioamide II, III modes, providing insights into the electronic structure of the molecule. [, ]

- C=C Stretching Modes: A band at ~1566 cm-1, attributed to C=C stretching, appears in SERS studies, suggesting potential dimer formation upon interaction with metal substrates. []

Q3: How does 3-aminorhodanine react with aldehydes?

A3: 3-Aminorhodanine readily reacts with aldehydes, exhibiting dual reactivity:

- Condensation at the 5-methylene group: This reaction typically leads to the formation of 5-arylidene or 5-alkylidene derivatives. [, , , , ]

- Schiff base formation at the 3-amino group: This reaction pathway often requires specific conditions and can lead to the formation of Schiff base derivatives. [, ]

Q4: Can 3-aminorhodanine be used in multicomponent reactions?

A4: Yes, 3-aminorhodanine participates in multicomponent reactions, showcasing its versatility:

- Reaction with dialkyl acetylenedicarboxylates and triphenylphosphine: This three-component reaction yields alkyl (5-oxo-2-thioxo-[1,3,4]thiadiazinan-6-ylidene)acetates. [, ]

- One-pot reaction with isatin and aromatic aldehydes: This reaction leads to the formation of hybrid molecules with potential kinase inhibitory activity. []

Q5: What are the key intermediates involved in reactions of 3-aminorhodanine with acetylenic esters and triphenylphosphine?

A5: These reactions involve the formation of reactive zwitterionic intermediates from the interaction between triphenylphosphine and dialkyl acetylenedicarboxylates. These intermediates are then protonated by 3-aminorhodanine, followed by the addition of the conjugate anion of 3-aminorhodanine to the resulting vinylphosphonium cation. [, ]

Q6: Can 3-aminorhodanine be used to synthesize fused heterocycles?

A6: Yes, 3-aminorhodanine serves as a versatile building block for the synthesis of diverse fused heterocyclic systems, including:

- Thiazolo[3,4-c]oxadiazines: Reaction of 3-aminorhodanine with π-deficient compounds leads to the formation of these fused heterocycles. []

- 2,3-Dihydropyrazolo[5,1-b]thiazoles: Heating 3-aminorhodanines with ethyl 2-bromo-3,3-diethoxypropionate results in a tandem condensation-sulfur extrusion reaction, yielding these novel heterocycles. []

- Thiazolo[3,4-b][1,2,4]triazoles: These compounds are synthesized through reactions involving 3-aminothiazolidine-2-thion-4-one derivatives. []

Q7: What are the potential applications of 3-aminorhodanine derivatives?

A7: 3-Aminorhodanine derivatives exhibit a broad spectrum of biological activities, leading to their exploration as:

- Aldose reductase inhibitors: Certain 5-condensed 3-acylaminorhodanines have shown promising aldose reductase inhibitory activity. [, ]

- Antibacterial and antifungal agents: Derivatives of 1,3,4-oxadiazole, 3-aminorhodanine, 1,2,4-triazole, and 7H-(1,2,4)-triazol[3,4-b][1,3,4]thiadiazine derived from 3-aminorhodanine have demonstrated antibacterial, antimycotic, and antimitotic activities. []

- Antiparasitic agents: Hydrazones derived from 3-aminorhodanine exhibit potent activity against various parasites, including amoeba, trichomonas, leishmania, and plasmodium. []

Q8: What is the basis for the photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes?

A8: The photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes stems from the material's ability to absorb light, generating charge carriers that contribute to the photocurrent. This property makes 3-aminorhodanine a promising candidate for optoelectronic applications. []

Q9: How does 3-aminorhodanine interact with metal ions?

A9: 3-Aminorhodanine readily forms complexes with various metal ions, including Zn(II), Cd(II), Hg(II), Pd(II), Pd(IV), and Pt(II). This property has been utilized for analytical applications, as well as for developing sensors and materials for metal ion removal. [, , , ]

Q10: What is known about the stability of 3-aminorhodanine in different solvents?

A10: 3-Aminorhodanine exhibits varying stability in different solvents:

- Pyridine solutions: 5-Unsubstituted rhodanines, including 3-aminorhodanine, show instability in pyridine solutions. []

Q11: Have computational methods been used to study 3-aminorhodanine and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to:

- Optimize geometries and calculate vibrational frequencies: This enables detailed vibrational band assignments and provides insights into the molecular structure of 3-aminorhodanine and its derivatives. [, ]

- Investigate dimer formation: DFT calculations on dimers of rhodanine derivatives suggest that a specific band in the SERS spectra can be assigned to C=C stretching modes, supporting the hypothesis of dimer formation on metal substrates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。